2-(Trifluoromethyl)benzo[h]quinoline
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Overview
Description
2-(Trifluoromethyl)benzo[h]quinoline is a fluorinated quinoline derivative, characterized by the presence of a trifluoromethyl group attached to the benzo[h]quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF in refluxing DMF . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: Conversion of tetrahydroquinolines to quinolines using heterogeneous cobalt oxide catalysts.
Reduction: Deoxygenation of N-heterocyclic N-oxides using visible-light-mediated metallaphotoredox catalysis.
Substitution: Nucleophilic substitution of fluorine atoms and cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Cobalt oxide, ambient air, room temperature.
Reduction: Hantzsch esters, visible light, room temperature.
Substitution: Organometallic compounds, nucleophiles.
Major Products:
Scientific Research Applications
2-(Trifluoromethyl)benzo[h]quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, its incorporation into azaaromatics enhances biological activity, making it a potent inhibitor of various enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 6-Methylquinoline
- Fluoroquinolones
Comparison: 2-(Trifluoromethyl)benzo[h]quinoline is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . Compared to other fluorinated quinolines, it exhibits enhanced biological activity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H8F3N |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)18-12/h1-8H |
InChI Key |
MGIOGBHJTYOSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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